molecular formula C18H23ClN2O3 B7081631 N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide

Cat. No.: B7081631
M. Wt: 350.8 g/mol
InChI Key: MFDKVRPCMPBPIT-JKSUJKDBSA-N
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Description

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a hydroxypiperidinyl group

Properties

IUPAC Name

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-13-3-1-2-12(10-13)15-11-16(15)20-17(23)4-5-18(24)21-8-6-14(22)7-9-21/h1-3,10,14-16,22H,4-9,11H2,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDKVRPCMPBPIT-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CCC(=O)NC2CC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)CCC(=O)N[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropyl ring, the introduction of the chlorophenyl group, and the coupling with the hydroxypiperidinyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing molecules and piperidinyl derivatives. Examples include:

  • N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-methoxypiperidin-1-yl)-4-oxobutanamide
  • N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-aminopiperidin-1-yl)-4-oxobutanamide

Uniqueness

N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-4-(4-hydroxypiperidin-1-yl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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